molecular formula C13H26O4 B2809698 tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate CAS No. 1772360-19-6

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate

Cat. No.: B2809698
CAS No.: 1772360-19-6
M. Wt: 246.347
InChI Key: JRSVIJLNFRRZLA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is a specialized ester derivative featuring a tert-butyl-protected carboxylic acid group and a branched ethoxy chain. The compound’s structure comprises a propanoic acid backbone substituted with a 2-(tert-butoxy)ethoxy group at the third carbon, while the carboxylic acid is esterified with a tert-butyl group. This design confers steric protection to the ester moiety, enhancing stability against hydrolysis, while the ethoxy chain contributes to solubility in organic solvents and modulates molecular interactions .

The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the construction of complex molecules such as PROTACs (Proteolysis-Targeting Chimeras) and polymer conjugates. Its tert-butoxy and tert-butyl groups serve dual roles: (1) protecting reactive functional groups during multi-step syntheses and (2) influencing steric and electronic properties to direct regioselective reactions .

Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4/c1-12(2,3)16-10-9-15-8-7-11(14)17-13(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSVIJLNFRRZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate can be synthesized through a multi-step process involving the esterification of 3-(2-(tert-butoxy)ethoxy)propanoic acid with tert-butyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl ester and ether groups undergo selective deprotection under acidic or oxidative conditions, enabling access to reactive intermediates.

Reaction Type Conditions/Reagents Outcome Reference
Ester Hydrolysis Aqueous H₃PO₄ (85%), 60°C, 12 hrsCleavage of tert-butyl ester to yield 3-(2-(tert-butoxy)ethoxy)propanoic acid
Ether Cleavage HCl (conc.)/AcOH (1:1), reflux, 24 hrsPartial cleavage of tert-butyl ether to form 3-(2-hydroxyethoxy)propanoate
Acid Chloride Formation SOCl₂, RT, 2 hrsConversion of ester to acid chloride without affecting the ether group
  • Key Insight : The ester group is more labile than the ether under acidic conditions due to the electron-withdrawing nature of the carbonyl group .

Oxidation and Reduction

The ethoxy chain and ester carbonyl exhibit distinct redox behavior:

Reaction Type Reagents/Conditions Product Notes Reference
Ether Oxidation KMnO₄, H₂O, 0°CNo reaction (tert-butyl groups inhibit oxidation)Steric hindrance prevents C-O cleavage
Ester Reduction LiAlH₄, THF, 0°C → RTReduction to 3-(2-(tert-butoxy)ethoxy)propan-1-olSelective reduction of carbonyl
  • Mechanistic Note : LiAlH₄ reduces the ester to a primary alcohol while leaving the ether intact.

Transesterification

The tert-butyl ester undergoes exchange reactions under basic conditions:

Substrate Conditions Product Yield Reference
MethanolNaOMe/MeOH, reflux, 6 hrsMethyl 3-(2-(tert-butoxy)ethoxy)propanoate78%
Benzyl AlcoholTi(OiPr)₄, toluene, 100°C, 12 hrsBenzyl 3-(2-(tert-butoxy)ethoxy)propanoate65%
  • Limitation : Transesterification fails with sterically hindered alcohols (e.g., tert-butanol) .

Coupling Reactions

The acid chloride derivative (generated via SOCl₂) participates in nucleophilic acyl substitutions:

Nucleophile Conditions Product Application Reference
AmmoniaNH₃, CH₂Cl₂, 0°C3-(2-(tert-butoxy)ethoxy)propanamidePeptide synthesis
AnilineEt₃N, RT, 2 hrsN-Phenyl-3-(2-(tert-butoxy)ethoxy)propanamidePolymer intermediates

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range Mass Loss Proposed Degradation Pathway Reference
150–180°C15%Loss of tert-butyl groups as isobutylene
250–300°C45%Cleavage of ethoxy chain and ester pyrolysis

Comparative Reactivity with Analogues

The tert-butyl groups significantly alter reactivity compared to linear alkyl analogues:

Compound Ester Hydrolysis Rate (k, h⁻¹) Ether Cleavage Rate (k, h⁻¹) Reference
This compound0.120.03
Methyl 3-(2-methoxyethoxy)propanoate2.451.89

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse reactions such as:

  • Esterification Reactions : The compound can be used to synthesize esters by reacting with carboxylic acids, which is essential in producing fragrances and flavorings.
  • Protecting Group : It acts as a protecting group for alcohols during multi-step organic synthesis, facilitating the selective modification of other functional groups without interference.

Drug Development

The compound is investigated for its potential role as a prodrug or an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit improved solubility and bioavailability, making them suitable candidates for drug formulation. Notably:

  • Statin Synthesis : It has been identified as a precursor in the synthesis of statins, which are widely used for managing cholesterol levels in patients with hypercholesterolemia .

Polymer Chemistry

In polymer chemistry, this compound is utilized to develop new polymeric materials with enhanced properties:

  • Synthesis of Polymeric Drug Carriers : Its ether functionalities can facilitate the formation of copolymers that are used as drug delivery systems, improving the targeting and release profiles of therapeutic agents.
  • Modification of Surfaces : The compound can be employed in surface modification processes to enhance the hydrophobicity or biocompatibility of materials used in biomedical applications.

Case Study 1: Synthesis of Statins

A notable application of this compound is its role in synthesizing atorvastatin, a widely prescribed statin. The compound serves as an intermediate that undergoes further transformations, ultimately leading to the final drug product. This process highlights its importance in pharmaceutical manufacturing and the development of cost-effective synthetic routes .

Case Study 2: Polymer Drug Delivery Systems

Research has demonstrated that polymers derived from this compound exhibit favorable characteristics for drug delivery applications. For instance, copolymers synthesized from this compound have shown improved encapsulation efficiency and controlled release profiles for anticancer drugs, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate involves its ability to undergo hydrolysis, reduction, and substitution reactions. These reactions are facilitated by the presence of the ester and tert-butyl groups, which influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Key Insights :

  • The tert-butoxy substituent in the target compound offers superior steric shielding compared to azide, amino, or hydroxyl groups, reducing unintended side reactions .
  • Amino- and azide-containing analogs are more reactive toward conjugation (e.g., amide bond formation, click chemistry), whereas the tert-butoxy variant prioritizes stability .
  • Ethoxy chain length varies across analogs (e.g., PEG2 vs. PEG3), impacting solubility and molecular flexibility .

Key Insights :

  • The target compound’s synthesis relies on etherification under basic conditions , similar to other analogs, but differs in the choice of protecting groups .
  • Azide- and amino-substituted analogs often require post-synthetic modifications (e.g., Staudinger reaction for azides), adding steps but expanding functionality .

Physicochemical Properties

Property This compound tert-Butyl 3-(2-aminoethoxy)propanoate () tert-Butyl 3-(2-hydroxyethoxy)propanoate ()
Solubility Soluble in THF, DCM, DMSO; limited in water Moderate in polar solvents (DMF, MeOH) High in MeOH, H₂O (due to hydroxyl group)
Stability High (stable to hydrolysis) Moderate (amine prone to oxidation) Low (hydroxyl group susceptible to ester cleavage)
pKa (predicted) ~8.7 (ester carbonyl) ~9.2 (amine) ~4.2 (carboxylic acid if deprotected)
Boiling Point ~400°C (predicted) ~250°C (observed) ~200°C (observed)

Key Insights :

  • The dual tert-butyl groups in the target compound significantly reduce water solubility but enhance thermal and hydrolytic stability .
  • Amino- and hydroxyl-substituted analogs exhibit higher polarity but require careful handling to prevent degradation .

Key Insights :

  • The target compound’s steric bulk makes it ideal for applications requiring stable linkers in aqueous environments (e.g., PROTACs) .
  • Azide- and amino-containing analogs are preferred for bioorthogonal chemistry and targeted drug delivery due to their reactive handles .

Biological Activity

tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. Its structure features a tert-butyl group and an ethoxy chain, which contribute to its chemical reactivity and biological activity. Understanding the biological activity of this compound is crucial for its application in drug development and other scientific research areas.

Chemical Structure

The molecular formula of this compound is C15H30O4. Its structural representation can be summarized as follows:

  • tert-butyl group: Provides steric bulk and hydrophobic properties.
  • Ethoxy chain: Enhances solubility in organic solvents and may influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as a substrate or inhibitor, modulating the activity of these targets through:

  • Enzyme-substrate interactions: The compound can mimic natural substrates, influencing enzyme kinetics.
  • Receptor binding: Structural features allow for specific interactions with receptor sites, potentially leading to altered signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays. Key findings include:

  • Antioxidant Activity: Studies indicate that the compound can scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Cytotoxicity: In cell viability assays, the compound showed selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary results suggest that the compound may have favorable pharmacokinetic properties. These studies are essential for understanding the bioavailability and therapeutic potential of the compound.

Case Studies

  • Case Study A: Anticancer Activity
    • A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell proliferation, with an IC50 value of 25 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
  • Case Study B: Neuroprotective Effects
    • Another investigation assessed the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. The treatment significantly reduced markers of oxidative damage and improved cell survival rates by approximately 40%.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds was performed:

Compound NameStructure CharacteristicsBiological Activity
tert-Butyl 3-(2-methoxy)propanoateContains a methoxy group instead of tert-butoxyModerate antioxidant activity
tert-Butyl 3-(2-hydroxy)propanoateHydroxyl group enhances polarityHigher cytotoxicity in cancer cells
tert-Butyl 3-(2-aminoethoxy)propanoateAmino group introduces potential for receptor bindingEnhanced neuroprotective effects

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(2-(tert-butoxy)ethoxy)propanoate, and how are yields optimized?

The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. A common route involves reacting tert-butyl acrylate with triethylene glycol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, achieving yields up to 94% after purification by silica gel chromatography . Another method employs tert-butyl prop-2-enoate with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol under inert conditions, followed by sequential functionalization with triethylamine and trichloroethyl chloride . Yield optimization focuses on stoichiometric control of NaH (to minimize side reactions) and rigorous exclusion of moisture .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR (CDCl₃) typically shows peaks for tert-butyl groups at δ 1.44 ppm, ether-linked methylene protons (δ 3.45–3.82 ppm), and ester carbonyl signals in ¹³C NMR at δ 168–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, e.g., [M+H]⁺ at m/z 420.2017 .
    Purity is assessed via HPLC (>97%) or thin-layer chromatography (TLC) .

Q. What are the primary research applications of this compound?

It serves as a polyethylene glycol (PEG) linker in drug delivery systems due to its hydrophilic ether chains and steric protection from the tert-butyl group, which enhances solubility and reduces enzymatic degradation . It is also used in proteolysis-targeting chimeras (PROTACs) to conjugate E3 ligase ligands with target proteins .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂ or Ar) at –20°C in anhydrous conditions. The tert-butyl ester group is susceptible to hydrolysis in acidic or aqueous environments, necessitating desiccants and moisture-free handling .

Advanced Research Questions

Q. How can reaction byproducts (e.g., di-adducts or hydrolyzed esters) be minimized during synthesis?

  • Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) to prevent hydrolysis .
  • Optimize NaH stoichiometry to avoid overactivation of hydroxyl groups, which can lead to di-adducts .
  • Monitor reaction progress via TLC and quench excess base with ammonium chloride before purification .

Q. What strategies resolve discrepancies in reported NMR data for this compound?

Discrepancies in δ values (e.g., ether chain protons at δ 3.45 vs. 3.60 ppm) may arise from solvent polarity or impurities. Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) and compare with synthetic intermediates (e.g., tert-butyl acrylate) to assign peaks accurately . Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals .

Q. How does this compound enhance the pharmacokinetic properties of PROTACs?

The PEG spacer improves solubility and reduces aggregation, while the tert-butyl ester acts as a prodrug moiety, enabling passive cellular uptake. Upon esterase cleavage, the active carboxylic acid facilitates target binding . Stability studies in plasma (e.g., half-life >6 hours) validate its utility in vivo .

Q. What methodological challenges arise when scaling up synthesis, and how are they addressed?

  • Exothermic reactions : Use controlled addition of NaH and cooling (0°C) to prevent runaway reactions .
  • Column chromatography limitations : Switch to flash chromatography or preparative HPLC for >10 g batches .
  • Yield drops at scale : Optimize solvent volume (e.g., THF at 0.5 M concentration) to balance reactivity and mixing efficiency .

Q. How can this compound be functionalized for site-specific bioconjugation?

  • Introduce azide groups via nucleophilic substitution with NaN₃ for click chemistry applications .
  • Replace the tert-butyl ester with a p-nitrophenyl active ester for amine coupling in peptide synthesis .

Q. What are the implications of conflicting yield data (e.g., 94% vs. 41%) in literature?

Yield variations reflect differences in reaction scale, purification methods (e.g., silica gel vs. ion-exchange chromatography), or side reactions (e.g., ether cleavage). Reproduce protocols with strict adherence to stoichiometry and inert conditions to identify critical variables .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
BaseNaH (1.2 equiv)
SolventTHF (anhydrous)
Reaction Temperature0°C to room temperature
PurificationSilica gel chromatography (EtOAc/hexane)

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.44 (s, 9H, t-Bu)
¹³C NMRδ 168.8 (C=O)
HRMSm/z 420.2017 [M+H]⁺

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